Ethyl 5-Ethoxy-1H-pyrrolo[3,2-b]pyridine-2-carboxylate
Overview
Description
Ethyl 5-Ethoxy-1H-pyrrolo[3,2-b]pyridine-2-carboxylate is a useful research compound. Its molecular formula is C12H14N2O3 and its molecular weight is 234.25 g/mol. The purity is usually 95%.
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Biochemical Analysis
Biochemical Properties
Ethyl 5-Ethoxy-1H-pyrrolo[3,2-b]pyridine-2-carboxylate plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes involved in metabolic pathways, such as cytochrome P450 enzymes, which are crucial for the metabolism of many substances. The nature of these interactions often involves binding to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity .
Cellular Effects
This compound has been observed to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to modulate the activity of signaling pathways such as the MAPK/ERK pathway, which is involved in cell proliferation and differentiation . Additionally, it can alter gene expression by interacting with transcription factors, leading to changes in the expression of genes involved in cell cycle regulation and apoptosis .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as receptors and enzymes, leading to changes in their activity. For example, it has been shown to inhibit the activity of certain kinases by binding to their ATP-binding sites, thereby preventing phosphorylation events that are crucial for signal transduction . Additionally, it can induce changes in gene expression by interacting with DNA-binding proteins and modulating their activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability of this compound is an important factor, as it can degrade under certain conditions, leading to a decrease in its efficacy. Long-term studies have shown that prolonged exposure to this compound can result in adaptive changes in cellular function, such as the upregulation of detoxifying enzymes . These temporal effects are crucial for understanding the long-term impact of this compound in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as enhancing metabolic activity and improving cellular function. At higher doses, it can lead to toxic or adverse effects, including liver damage and oxidative stress . Threshold effects have been observed, where a certain dosage level must be reached for the compound to exert its effects, highlighting the importance of dosage optimization in experimental studies.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a key role in its metabolism. These interactions can lead to the formation of metabolites that may have different biological activities compared to the parent compound . The compound’s effects on metabolic flux and metabolite levels are important for understanding its overall impact on cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be taken up by cells through specific transporters, such as organic anion transporters, and distributed to different cellular compartments . Its localization and accumulation within cells can influence its activity and efficacy, making it important to study these aspects in detail.
Subcellular Localization
This compound exhibits specific subcellular localization patterns that can affect its activity and function. It may be directed to certain compartments or organelles through targeting signals or post-translational modifications. For example, this compound has been observed to localize to the mitochondria, where it can influence mitochondrial function and energy production . Understanding its subcellular localization is crucial for elucidating its mechanism of action and potential therapeutic applications.
Properties
IUPAC Name |
ethyl 5-ethoxy-1H-pyrrolo[3,2-b]pyridine-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3/c1-3-16-11-6-5-8-9(14-11)7-10(13-8)12(15)17-4-2/h5-7,13H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHBMXBYQIXXILX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC2=C(C=C1)NC(=C2)C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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